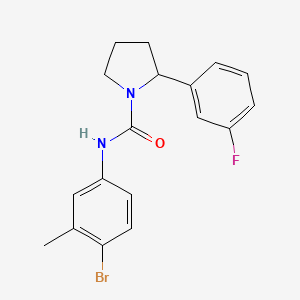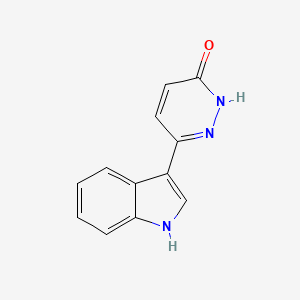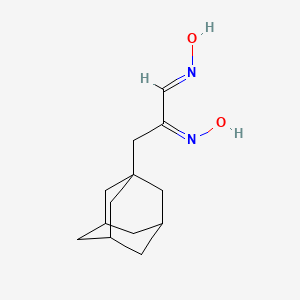![molecular formula C19H24N2O2 B6132800 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of morpholine derivatives and has shown promising results in the treatment of several diseases.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood. However, several studies suggest that 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine acts as an agonist for dopamine and serotonin receptors. The compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been reported to inhibit the replication of several viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown several biochemical and physiological effects in various studies. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to improve the cognitive function of animals in various behavioral tests.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high purity and stability, which makes it suitable for various lab experiments. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. One of the areas of interest is the development of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine derivatives with improved solubility and pharmacokinetic properties. The compound can also be further investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine can also be studied for its potential as a therapeutic agent against viral infections such as COVID-19.
Conclusion
In conclusion, 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the treatment of several diseases and has shown various biochemical and physiological effects. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has advantages and limitations for lab experiments, and several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. Further studies are needed to fully understand the mechanism of action and potential applications of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine involves the reaction between 4-methoxybenzylamine and 6-methyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction proceeds under reflux conditions and results in the formation of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as a white solid with a yield of 76%. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Several studies have reported the use of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been used as a ligand for various receptors such as dopamine and serotonin receptors. The compound has shown promising results in the treatment of Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-3-5-17(20-15)13-21-10-11-23-19(14-21)12-16-6-8-18(22-2)9-7-16/h3-9,19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLFBJYHHAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![1-[benzyl(methyl)amino]-3-(5-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6132777.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)